Methyl 3-amino-1H-pyrazole-4-carboxylate is classified as a heterocyclic organic compound. Its structure includes:
The synthesis of methyl 3-amino-1H-pyrazole-4-carboxylate can be achieved through various methods, primarily involving the reaction of hydrazine derivatives with appropriate carbonyl compounds.
The molecular structure of methyl 3-amino-1H-pyrazole-4-carboxylate can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Methyl 3-amino-1H-pyrazole-4-carboxylate is involved in various chemical reactions that expand its utility in synthetic chemistry.
The mechanism of action for methyl 3-amino-1H-pyrazole-4-carboxylate primarily relates to its biological activity, particularly in inhibiting specific enzymes or interacting with biological targets.
Studies indicate that modifications in the amino or carboxyl groups can significantly alter the binding affinity and selectivity towards biological targets, making it a subject of interest for drug development.
Methyl 3-amino-1H-pyrazole-4-carboxylate exhibits distinct physical and chemical properties that influence its application in various fields.
The compound's stability is influenced by pH and temperature; it is generally stable under neutral conditions but may degrade under extreme acidic or basic environments.
Methyl 3-amino-1H-pyrazole-4-carboxylate has several scientific applications, particularly in medicinal chemistry and material science.
Methyl 3-amino-1H-pyrazole-4-carboxylate (CAS 29097-00-5) is a heterocyclic organic compound with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol. Its systematic IUPAC name reflects the positions of key functional groups: an amino group (-NH₂) at position 3, a methyl ester (-COOCH₃) at position 4, and a proton (H) attached to the pyrazole ring nitrogen at position 1. The structure exhibits tautomerism, existing predominantly as the 1H-tautomer rather than the 2H-form, confirmed by spectroscopic data [2] . Key identifiers include:
The pyrazole ring is aromatic, with the amino and ester groups enabling hydrogen bonding and electrophilic reactions. X-ray crystallography of analogous compounds confirms near-planar ring geometry, critical for electronic conjugation .
Table 1: Nomenclature and Identifiers
Property | Value | |
---|---|---|
CAS Registry Number | 29097-00-5 | |
IUPAC Name | Methyl 3-amino-1H-pyrazole-4-carboxylate | |
Molecular Formula | C₅H₇N₃O₂ | |
Molecular Weight | 141.13 g/mol | |
Other Names | Methyl 5-amino-1H-pyrazole-4-carboxylate; 3-Aminopyrazole-4-carboxylic acid methyl ester | |
InChIKey | KGQFAPZUQKYADG-UHFFFAOYSA-N | [2] |
Pyrazoles emerged as pharmacologically significant scaffolds in the mid-20th century. Methyl 3-amino-1H-pyrazole-4-carboxylate gained prominence in the 1970s as a versatile precursor for synthesizing biologically active molecules, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Early research exploited its bifunctional reactivity—the amino group acts as a nucleophile, while the ester undergoes hydrolysis or condensation. Studies in the 1990s revealed its utility in generating kinase inhibitors, coinciding with advances in combinatorial chemistry [3] [10]. Notably, pyrazole-based drugs like Celecoxib (a COX-2 inhibitor) and Crizotinib (an anticancer agent) collectively generated over $9 billion in annual sales by 2016, underscoring the scaffold’s economic impact [10].
This compound is a cornerstone in designing:
Table 2: Synthetic Applications and Industrial Relevance
Application Domain | Key Use | Example/Target | |
---|---|---|---|
Agrochemical Synthesis | Intermediate for SDH-inhibiting fungicides | Fluxapyroxad precursors | |
Kinase Inhibitor Development | Selective targeting of PCTAIRE/PFTAIRE kinases | CDK16 inhibitor 43d (EC₅₀ = 33 nM) | |
Methodological Innovations | Rearrangement reactions for novel pyrazole carboxylates | Alkyl 3,5-diarylpyrazole-4-carboxylates | |
Industrial Process | CO₂-mediated acidification for esterification | >80% yield, reduced waste | [4] [7] [10] |
Computational studies confirm favorable ADME properties for derivatives (e.g., LogP <5, molecular weight <500 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness [10]. Molecular docking reveals interactions with biological targets via hydrogen bonding (amino group) and hydrophobic stacking (pyrazole ring), enabling rational drug design [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7